molecular formula C8H8OS B1281139 3-(Methylthio)benzaldehyde CAS No. 73771-35-4

3-(Methylthio)benzaldehyde

Cat. No. B1281139
CAS RN: 73771-35-4
M. Wt: 152.22 g/mol
InChI Key: XJNCVVVHUWTVCB-UHFFFAOYSA-N
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Patent
US06831193B2

Procedure details

2-(3-Bromophenyl)-1,3-dioxolane and dimethyl disulfide were processed as described in Example 71A to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]2[O:12]CCO2)[CH:5]=[CH:6][CH:7]=1.[CH3:13][S:14]SC>>[CH3:13][S:14][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[CH:8]=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1OCCO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.